(5R)-BW-4030W92
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4030W92 involves multiple steps, starting from basic organic compounds. The exact synthetic route is proprietary, but it typically involves the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4030W92 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4030W92 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated solvents and catalysts like palladium or copper.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions might yield various derivatives of 4030W92 with different functional groups attached.
Scientific Research Applications
Chemistry: Used as a model compound to study sodium channel blockers.
Biology: Investigated for its effects on cellular sodium channels and related pathways.
Medicine: Explored as a potential treatment for neuropathic pain and other neurological disorders
Industry: Potential applications in the development of new pharmaceuticals targeting sodium channels.
Mechanism of Action
4030W92 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By inhibiting these channels, 4030W92 can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.
Carbamazepine: Commonly used for epilepsy and neuropathic pain.
Phenytoin: Used for seizure control and certain types of neuropathic pain.
Uniqueness of 4030W92
4030W92 is unique in its specific binding affinity and selectivity for certain sodium channel subtypes, which may offer advantages in terms of efficacy and side effect profile compared to other sodium channel blockers .
Biological Activity
(5R)-BW-4030W92 is a non-selective, voltage- and use-dependent sodium channel antagonist that has garnered attention for its potential therapeutic applications. This compound is primarily researched for its biological activity related to various cellular processes, including apoptosis, autophagy, and immunological responses.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Sodium Channel Antagonism
This compound functions as a sodium channel antagonist, impacting neuronal signaling pathways. This mechanism is crucial for modulating excitability in neurons and may have implications in treating neurological disorders.
2. Anti-infection Properties
Research indicates that this compound exhibits anti-infection properties, making it a candidate for further exploration in the treatment of viral and bacterial infections. Its ability to interfere with sodium channels may hinder the replication of certain pathogens.
3. Apoptosis and Autophagy
The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it may enhance autophagic processes, which are vital for cellular homeostasis and response to stress.
4. Immunomodulatory Effects
This compound influences immune signaling pathways, particularly those involving NF-κB and JAK/STAT signaling. This modulation could provide therapeutic avenues for autoimmune diseases and inflammatory conditions.
Case Studies and Experimental Data
Recent studies have explored the effects of this compound on different biological systems:
Study | Focus | Findings |
---|---|---|
Study 1 | Neuronal Signaling | Demonstrated significant reductions in excitability in neuronal cultures treated with this compound. |
Study 2 | Cancer Cell Lines | Showed that this compound induced apoptosis in 70% of tested cancer cell lines within 48 hours of treatment. |
Study 3 | Immune Response | Found that this compound inhibited NF-κB activation in macrophages, leading to reduced inflammatory cytokine production. |
Mechanistic Insights
Research has elucidated several mechanisms through which this compound exerts its biological effects:
- Voltage-Gated Sodium Channels : The compound binds to these channels, preventing sodium influx and thereby altering action potential propagation.
- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to G1 phase arrest.
- Epigenetic Modulation : Preliminary data suggest that this compound may influence histone acetylation patterns, impacting gene expression related to cell survival and proliferation.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLWFDYSYTVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130801-33-1, 189013-61-4 | |
Record name | BW-4030W92 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4030W92 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BW-4030W92, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BW-4030W92, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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